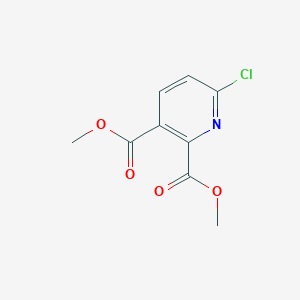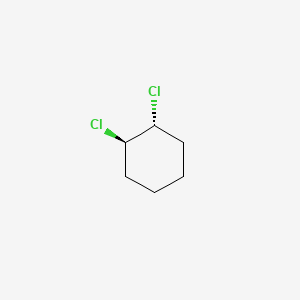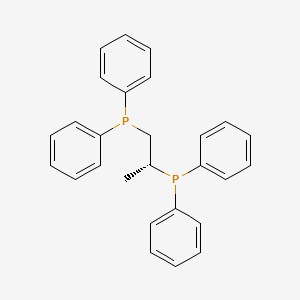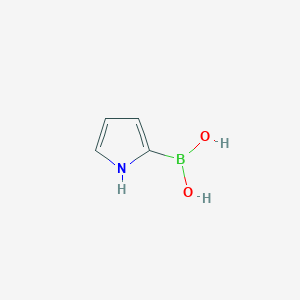
Acide 2-pyrrolylboronique
Vue d'ensemble
Description
2-Pyrrolylboronic acid is a boronic acid derivative that has become increasingly popular in recent years due to its potential uses in various fields of research and industry .
Synthesis Analysis
Boronic acids, including 2-Pyrrolylboronic acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The synthesis of these compounds is a well-studied area of chemistry .
Molecular Structure Analysis
The molecular formula of 2-Pyrrolylboronic acid is C4H6BNO2 . It has an average mass of 110.91 Da . The structure of the molecule includes a boronic acid group attached to a pyrrole ring .
Chemical Reactions Analysis
Boronic acids, including 2-Pyrrolylboronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions have led to their utility in various sensing applications .
Physical And Chemical Properties Analysis
The boiling point of 2-Pyrrolylboronic acid is predicted to be 356.0±34.0 °C . Its density is predicted to be 1.28±0.1 g/cm3 . The compound is expected to be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .
Applications De Recherche Scientifique
Applications de détection
Les acides boroniques, y compris l'acide 2-pyrrolylboronique, sont de plus en plus utilisés dans divers domaines de la recherche, notamment les applications de détection . Ils interagissent avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure, ce qui les rend utiles dans diverses applications de détection . Ces applications peuvent être des dosages homogènes ou une détection hétérogène .
Étiquetage biologique
L'interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines, y compris l'étiquetage biologique . Cela peut impliquer l'interaction des acides boroniques avec les protéines, leur manipulation et l'étiquetage cellulaire .
Manipulation et modification des protéines
Les acides boroniques, y compris l'this compound, ont montré une croissance dans le domaine de la manipulation et de la modification des protéines . Ils peuvent interagir avec les protéines d'une manière qui permet leur manipulation, ce qui pourrait conduire à de nouvelles approches thérapeutiques .
Technologies de séparation
Les acides boroniques sont également utilisés dans les technologies de séparation . Leurs propriétés uniques leur permettent d'être utilisés dans la séparation de différents composés, y compris les molécules glyquées .
Développement de thérapeutiques
Les acides boroniques sont utilisés dans le développement de thérapeutiques . Leur interaction avec les diols et d'autres composés peut conduire au développement de nouveaux agents thérapeutiques .
Libération contrôlée de l'insuline
Les acides boroniques ont été utilisés dans les polymères pour la libération contrôlée de l'insuline . Cela pourrait potentiellement conduire à de nouveaux traitements pour le diabète .
Réactions de couplage croisé
Les acides boriniques, une sous-classe de composés organoborés qui comprennent l'this compound, sont utilisés dans les réactions de couplage croisé . Ces réactions sont fondamentales dans la synthèse de nombreux composés organiques .
Catalyse
Les acides boriniques sont également utilisés en catalyse . Leurs propriétés uniques les rendent utiles dans une variété de réactions catalytiques .
Mécanisme D'action
Target of Action
The primary target of 2-Pyrrolylboronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied carbon–carbon bond-forming reaction .
Mode of Action
2-Pyrrolylboronic acid interacts with its target through a process known as transmetalation . In this process, the formally nucleophilic organic groups, such as 2-Pyrrolylboronic acid, are transferred from boron to the transition metal catalyst . This interaction results in the formation of new carbon–carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 2-Pyrrolylboronic acid plays a crucial role, is a part of a larger biochemical pathway that leads to the formation of complex organic compounds . The downstream effects of this pathway include the synthesis of a variety of organic compounds with diverse structures and functionalities .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability characteristics.
Result of Action
The molecular and cellular effects of 2-Pyrrolylboronic acid’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry .
Safety and Hazards
Orientations Futures
Boronic acids, including 2-Pyrrolylboronic acid, are increasingly being used in diverse areas of research . Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications . Future research may focus on developing new chemistries using boron to fuel emergent sciences .
Analyse Biochimique
Biochemical Properties
2-Pyrrolylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with palladium catalysts, facilitating the transmetalation step in the coupling reaction . Additionally, 2-Pyrrolylboronic acid can interact with other boronic acids and organic compounds, enhancing its reactivity and stability in biochemical processes .
Cellular Effects
2-Pyrrolylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell . Furthermore, 2-Pyrrolylboronic acid can influence cellular metabolism by affecting the activity of metabolic enzymes and altering metabolite levels .
Molecular Mechanism
The molecular mechanism of 2-Pyrrolylboronic acid involves its ability to form covalent bonds with biomolecules, such as enzymes and proteins. This compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . For instance, it can inhibit the activity of certain proteases by forming a stable complex with the enzyme’s active site . Additionally, 2-Pyrrolylboronic acid can modulate gene expression by binding to specific DNA sequences or interacting with transcription factors . These interactions can lead to changes in the expression levels of target genes, thereby influencing cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyrrolylboronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that 2-Pyrrolylboronic acid can have sustained effects on cellular functions, such as prolonged inhibition of enzyme activity or persistent changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results involving this compound .
Dosage Effects in Animal Models
The effects of 2-Pyrrolylboronic acid can vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of 2-Pyrrolylboronic acid have been associated with hepatotoxicity and nephrotoxicity in animal studies . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical or physiological response . These dosage-dependent effects are crucial for determining the safe and effective use of 2-Pyrrolylboronic acid in research and therapeutic applications .
Metabolic Pathways
2-Pyrrolylboronic acid is involved in various metabolic pathways, including those related to boron metabolism and organic acid metabolism . This compound can interact with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . For instance, 2-Pyrrolylboronic acid can be metabolized by boron transporters and enzymes, leading to the formation of boron-containing metabolites . These metabolic interactions are important for understanding the biochemical fate and function of 2-Pyrrolylboronic acid in biological systems .
Transport and Distribution
The transport and distribution of 2-Pyrrolylboronic acid within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Additionally, 2-Pyrrolylboronic acid can bind to specific proteins, such as boron transporters, which facilitate its localization and accumulation in certain cellular compartments . Understanding the transport and distribution of 2-Pyrrolylboronic acid is essential for elucidating its biochemical effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-Pyrrolylboronic acid can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as post-translational modifications or interactions with targeting signals . For example, 2-Pyrrolylboronic acid can be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, it can be directed to other organelles, such as mitochondria or lysosomes, where it can affect metabolic processes and cellular functions . Understanding the subcellular localization of 2-Pyrrolylboronic acid is crucial for elucidating its biochemical roles and mechanisms of action .
Propriétés
IUPAC Name |
1H-pyrrol-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO2/c7-5(8)4-2-1-3-6-4/h1-3,6-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADSQZHEAXPENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400625 | |
| Record name | 2-Pyrrolylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
763120-43-0 | |
| Record name | 2-Pyrrolylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



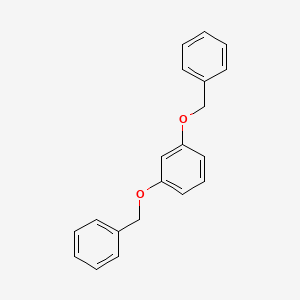
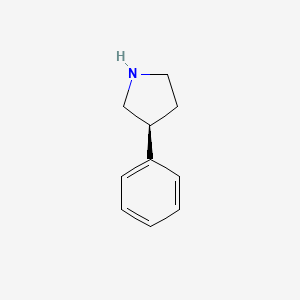
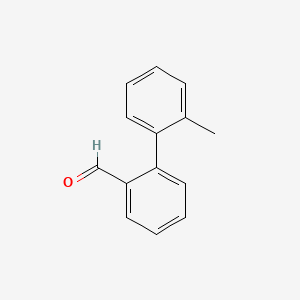
![3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1586798.png)

